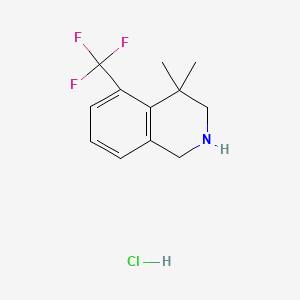
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with trifluoromethyl-substituted aldehydes, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
科学的研究の応用
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and neuroprotective properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl derivatives
- Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and bioactivity. This makes it a valuable compound for developing new drugs and materials with improved performance.
生物活性
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C6H9F3N2. It features a tetrahydroisoquinoline core structure with trifluoromethyl and dimethyl substitutions, which may influence its reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to tetrahydroisoquinolines may exhibit significant antitumor properties. For instance, derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit tumor cell proliferation. While specific data on this compound is limited, related compounds have shown promising results.
Table 1: Antitumor Activity of Related Compounds
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been noted for their neuroprotective effects in various models. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that help mitigate neuronal damage.
Case Study: Neuroprotection in Animal Models
A study involving a related tetrahydroisoquinoline demonstrated a reduction in neuroinflammation and oxidative stress markers in a rodent model of neurodegeneration. The compound was administered at varying doses, showing dose-dependent effects on behavioral outcomes and biochemical markers.
The biological activity of tetrahydroisoquinolines often involves modulation of key signaling pathways:
- Inhibition of Kinases : Some derivatives have been shown to inhibit specific kinases involved in cancer progression.
- Antioxidant Activity : The presence of trifluoromethyl groups can enhance the electron-withdrawing capacity, potentially increasing the antioxidant properties of the compound.
Pharmacokinetics
While detailed pharmacokinetic data for this compound is scarce, studies on similar compounds suggest that they may exhibit favorable absorption and distribution characteristics due to their lipophilicity.
特性
IUPAC Name |
4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDYGBBGYAGKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744847 |
Source


|
| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-16-8 |
Source


|
| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














